Structural Elucidation of 2-Chloro-6-fluoro-3-methylquinoxaline: A Comprehensive NMR Guide
Structural Elucidation of 2-Chloro-6-fluoro-3-methylquinoxaline: A Comprehensive NMR Guide
Executive Summary
Halogenated quinoxalines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-trypanosomatid agents, and selective PET ligands[1]. The targeted introduction of halogens—specifically chlorine and fluorine—modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity.
The synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline (CAS: 98416-71-8) typically involves the condensation of a fluorinated o-phenylenediamine with a dicarbonyl compound, followed by chlorination (e.g., via POCl 3 ). A critical challenge in this synthetic pathway is the inherent formation of regioisomers (i.e., the 6-fluoro vs. 7-fluoro derivatives). High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the interplay between 1 H, 13 C, and 19 F nuclei—serves as the definitive, self-validating system for unambiguous structural and regiochemical elucidation.
Mechanistic Foundations of Chemical Shifts
The chemical shifts of the quinoxaline core are governed by a complex "push-pull" electronic system between the electron-deficient pyrazine ring and the fluorinated benzene ring[2].
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Inductive vs. Resonance Effects: The C2-chlorine atom is strongly electron-withdrawing via the inductive effect (-I), which heavily deshields the adjacent C2 carbon. Conversely, the C6-fluorine atom exerts a strong -I effect through the σ -framework but a competing, electron-donating resonance effect (+M) through the π -system. This +M effect significantly shields the ortho (C5, C7) and para (C8a) positions[3].
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Spin-Spin Coupling Causality: The presence of the 19 F nucleus (spin 1/2, 100% natural abundance) fundamentally alters the 1 H and 13 C spectra. Because 19 F is highly electronegative and possesses a large gyromagnetic ratio, it induces massive heteronuclear spin-spin couplings ( JHF and JCF ) that propagate through the aromatic system[4].
1 H NMR Spectral Dynamics
In the 1 H NMR spectrum (acquired in CDCl 3 ), the pyrazine ring is fully substituted, leaving only the C3-methyl protons and the three protons of the fluorinated benzene ring (H5, H7, H8) visible[5].
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C3-Methyl Group: Appears as a sharp singlet at approximately 2.75 ppm. The deshielding is driven by the adjacent sp 2 -hybridized nitrogen (N4) and the anisotropic effect of the heteroaromatic ring current.
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H5 (peri to F): Positioned ortho to the fluorine atom, H5 experiences a large 3JHF coupling (~8.8 Hz). It appears as a doublet of doublets (dd) at ~7.65 ppm due to additional meta-coupling with H7 ( 4JHH ~ 2.6 Hz).
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H7: Also ortho to the fluorine atom, H7 exhibits a similar 3JHF coupling (~8.0 Hz) and an ortho-coupling to H8 ( 3JHH ~ 9.0 Hz). It typically presents as a doublet of doublets of doublets (ddd) or a pseudo-triplet of doublets (td) at ~7.45 ppm.
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H8: Positioned meta to the fluorine atom, the 4JHF coupling is significantly smaller (~5.2 Hz). H8 appears as a doublet of doublets (dd) at ~8.00 ppm. Its downfield shift relative to H5 and H7 is caused by its peri-position relative to N1, which is adjacent to the strongly electron-withdrawing C2-chlorine.
Table 1: Quantitative Summary of 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| C3-CH 3 | 2.75 | Singlet (s) | 3H | N/A |
| H7 | 7.45 | ddd (or td) | 1H | 3JHH = 9.0, 3JHF = 8.0, 4JHH = 2.6 |
| H5 | 7.65 | dd | 1H | 3JHF = 8.8, 4JHH = 2.6 |
| H8 | 8.00 | dd | 1H | 3JHH = 9.0, 4JHF = 5.2 |
13 C NMR and Diagnostic Carbon-Fluorine Couplings
The 13 C NMR spectrum is highly diagnostic. The 19 F nucleus splits the carbon signals, creating a distinct fingerprint that maps the exact distance of each carbon from the fluorine atom[3].
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Direct Coupling ( 1JCF ): The C6 carbon resonates at ~162.8 ppm and is split into a massive doublet with a coupling constant of ~250 Hz.
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Ortho Couplings ( 2JCF ): The carbons adjacent to the fluorine, C5 (~112.5 ppm) and C7 (~120.4 ppm), show large doublet splittings of 22–26 Hz.
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Meta Couplings ( 3JCF ): The C4a and C8 carbons show smaller splittings of 9–12 Hz.
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Heteroaromatic Core: The C2 carbon (attached to Cl) is heavily deshielded to ~147.0 ppm, while the C3 carbon (attached to CH 3 ) appears at ~154.5 ppm.
Table 2: Quantitative Summary of 13 C NMR Data (100 MHz, CDCl 3 )
| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Logic |
| C3-CH 3 | 23.5 | Singlet (s) | N/A | Aliphatic methyl |
| C5 | 112.5 | Doublet (d) | ~22.0 ( 2JCF ) | Ortho to F, shielded by +M effect |
| C7 | 120.4 | Doublet (d) | ~26.0 ( 2JCF ) | Ortho to F |
| C8 | 130.6 | Doublet (d) | ~9.0 ( 3JCF ) | Meta to F |
| C4a | 139.2 | Doublet (d) | ~2.0 ( 4JCF ) | Bridgehead, meta/para to F |
| C8a | 141.0 | Doublet (d) | ~12.0 ( 3JCF ) | Bridgehead, meta to F |
| C2 (C-Cl) | 147.0 | Singlet (s) | N/A | Deshielded by Cl (-I effect) |
| C3 (C-CH 3 ) | 154.5 | Singlet (s) | N/A | Heteroaromatic core |
| C6 (C-F) | 162.8 | Doublet (d) | ~250.0 ( 1JCF ) | Direct C-F bond |
Overcoming the Regioisomer Challenge: 2D NMR Strategy
To definitively prove that the synthesized molecule is the 6-fluoro isomer and not the 7-fluoro byproduct, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
The Causality of the Assignment: The C3-methyl protons (~2.75 ppm) will show a strong 3JCH correlation to the C4a bridgehead carbon. By identifying C4a, we can trace its 3JCH correlations into the aromatic ring. In the 6-fluoro isomer, C4a correlates to H5 (which exhibits a large JHF doublet splitting). If it were the 7-fluoro isomer, C4a would correlate to a proton lacking this large ortho-fluorine splitting.
Workflow for distinguishing 6-fluoro and 7-fluoro quinoxaline regioisomers via 2D HMBC NMR.
Experimental Protocol for High-Resolution Acquisition
To ensure a self-validating data package, the following rigorous acquisition protocol must be adhered to[2]:
Step 1: Sample Preparation
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Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Ensure the inclusion of Tetramethylsilane (TMS, 0.03% v/v) as an internal chemical shift reference ( δ 0.00 ppm).
Step 2: 1 H NMR Acquisition
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Frequency: 400 MHz or 500 MHz.
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Parameters: 30° flip angle, 16–32 scans, with a relaxation delay (D1) of 1.5 seconds to ensure accurate integration of the C3-methyl group against the aromatic protons.
Step 3: 13 C{ 1 H} NMR Acquisition
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Frequency: 100 MHz or 125 MHz.
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Parameters: Composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splittings (leaving only JCF splittings).
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Critical Adjustment: Set the relaxation delay (D1) to ≥ 2.0 seconds. Quaternary carbons (C2, C3, C4a, C8a, C6) lack attached protons and thus rely on slower dipole-dipole relaxation mechanisms. Insufficient D1 will result in these critical peaks disappearing into the baseline noise.
Step 4: 19 F NMR Acquisition (Purity Validation)
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Frequency: 376 MHz (on a 400 MHz console).
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Parameters: Acquire 64 scans without proton decoupling.
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Validation Logic: A pure 2-chloro-6-fluoro-3-methylquinoxaline sample will yield a single multiplet around -113 to -115 ppm (referenced to CFCl 3 )[4]. The presence of secondary signals in this region instantly flags regioisomeric contamination (e.g., the 7-fluoro isomer), bypassing the need for complex integration of overlapping 1 H signals.
References
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ResearchGate - Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. Available at: [Link]
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ChemRxiv - Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates. Available at:[Link]
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Semantic Scholar - Luminescent bis(benzo[d]thiazolyl)quinoxaline: Facile synthesis, Nucleic Acid and protein BSA interaction. Available at: [Link]
